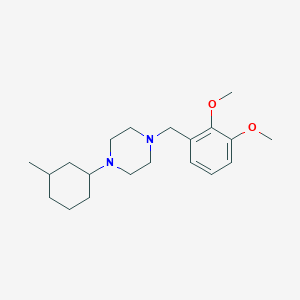
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a potent and selective agonist of the κ-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
作用机制
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the κ-opioid receptor produces analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.
Biochemical and Physiological Effects:
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide produces its effects by binding to and activating the κ-opioid receptor. This receptor is coupled to G proteins, which in turn activate a variety of intracellular signaling pathways. Activation of the κ-opioid receptor produces a variety of biochemical and physiological effects, including analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.
实验室实验的优点和局限性
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a potent and selective agonist of the κ-opioid receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of κ-opioid receptor activation. However, there are some limitations to its use in lab experiments. For example, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, the effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide may vary depending on the species, strain, and sex of the animal used in the experiment.
未来方向
There are many potential future directions for research on 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the development of novel κ-opioid receptor agonists that are more water-soluble and easier to administer in experimental settings. Another area of interest is the investigation of the mechanisms underlying the analgesic and antidepressant effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. Finally, there is a need for more research on the safety and efficacy of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide in humans, with the ultimate goal of developing new treatments for pain, depression, and addiction.
合成方法
The synthesis of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with isopropylmagnesium bromide to form 4-isopropylbenzonitrile. This intermediate is then reacted with 1-isopropylpiperidine to form 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have antidepressant-like effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
4-propan-2-yl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)15-5-7-16(8-6-15)18(21)19-17-9-11-20(12-10-17)14(3)4/h5-8,13-14,17H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIXECRDJYDQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)



![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)